1-Ethyl-2-iminopyrrolidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H12N2 |
|---|---|
Molecular Weight |
112.17 g/mol |
IUPAC Name |
1-ethylpyrrolidin-2-imine |
InChI |
InChI=1S/C6H12N2/c1-2-8-5-3-4-6(8)7/h7H,2-5H2,1H3 |
InChI Key |
ZCUYVEBZFQMKFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC1=N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 1-Ethyl-2-iminopyrrolidine: Structure, Properties, and Synthetic Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-Ethyl-2-iminopyrrolidine, a heterocyclic compound with significant potential in medicinal chemistry. Drawing from established principles of organic synthesis and the known bioactivity of related structures, this document will explore its chemical architecture, physicochemical properties, reactivity, and plausible synthetic routes. Particular emphasis is placed on its role as a scaffold in the development of novel therapeutic agents.
Introduction: The Significance of the 2-Iminopyrrolidine Scaffold
The pyrrolidine ring is a ubiquitous motif in a vast array of natural products and pharmaceuticals, prized for its defined three-dimensional structure that can impart crucial stereochemical control in molecular interactions. While the 2-pyrrolidinone core is well-explored, the corresponding 2-iminopyrrolidine scaffold offers a unique set of properties due to the presence of the exocyclic imine functionality. This imine group introduces a basic center and alters the electronic and steric profile of the molecule, opening new avenues for drug design and chemical diversification.
1-Ethyl-2-iminopyrrolidine, as a specific exemplar of this class, holds promise as a versatile building block. The ethyl group at the 1-position provides a lipophilic handle that can be modulated to fine-tune pharmacokinetic properties. The core iminopyrrolidine structure has been identified as a key pharmacophore in the development of potent and selective enzyme inhibitors, highlighting its relevance in contemporary drug discovery programs. A series of substituted 2-iminopyrrolidines have been shown to be potent and selective inhibitors of human inducible nitric oxide synthase (hiNOS), an important target in inflammatory diseases.[1]
Chemical Structure and Properties
Molecular Structure and Tautomerism
1-Ethyl-2-iminopyrrolidine possesses a five-membered saturated nitrogen-containing ring with an ethyl group attached to the ring nitrogen and an imine functional group at the C2 position.
A critical aspect of the chemistry of 2-iminopyrrolidines is their potential for tautomerism. 1-Ethyl-2-iminopyrrolidine is expected to exist in equilibrium with its aromatic tautomer, 2-amino-1-ethyl-1H-pyrrole. The position of this equilibrium is influenced by factors such as the solvent, temperature, and pH. In many cases, the endocyclic imine form is the more stable tautomer.
Caption: Tautomeric equilibrium of 1-Ethyl-2-iminopyrrolidine.
Note: As specific image generation is not possible, the DOT script above provides a template for visualizing the tautomeric relationship. In a full implementation, the IMG SRC would point to the 2D chemical structures.
Physicochemical Properties (Predicted)
| Property | Predicted Value | Rationale/Comparison |
| Molecular Formula | C₆H₁₂N₂ | - |
| Molecular Weight | 112.17 g/mol | - |
| Appearance | Colorless to pale yellow liquid | Based on similar small cyclic amines and imines. |
| Boiling Point | ~180-200 °C | Higher than 1-ethyl-2-pyrrolidinone (212 °C) due to hydrogen bonding capabilities of the imine NH. |
| Solubility | Soluble in water and polar organic solvents | The imine group can act as a hydrogen bond acceptor and donor, enhancing water solubility. |
| pKa | ~8-10 | The imine nitrogen is basic, comparable to other cyclic amidines. |
Synthesis of 1-Ethyl-2-iminopyrrolidine
The synthesis of 2-iminopyrrolidines can be achieved from their corresponding 2-pyrrolidinone precursors. A general and effective method involves the activation of the lactam carbonyl group, followed by reaction with an amine.[2]
Synthetic Pathway Overview
A plausible and documented synthetic route to 1-Ethyl-2-iminopyrrolidine starts from the readily available 1-Ethyl-2-pyrrolidinone. The key transformation is the conversion of the lactam to a more reactive intermediate, such as a 2-alkoxy-Δ²-pyrroline, which is then readily displaced by an amine.
Caption: Synthetic workflow for 1-Ethyl-2-iminopyrrolidine.
Detailed Experimental Protocol
Step 1: Activation of 1-Ethyl-2-pyrrolidinone
This step involves the conversion of the lactam to a more electrophilic species. The use of Meerwein's salt (triethyloxonium tetrafluoroborate) is a well-established method for this transformation.[2]
-
To a solution of 1-Ethyl-2-pyrrolidinone (1.0 eq) in a dry, inert solvent such as dichloromethane, add triethyloxonium tetrafluoroborate (1.1 eq) under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
The resulting solution containing the intermediate 2-ethoxy-1-ethyl-Δ²-pyrroline is typically not isolated and is used directly in the next step.[2]
Causality: The lactam oxygen is O-alkylated by the highly electrophilic Meerwein's salt, forming a reactive imidate salt. This intermediate is a much better electrophile than the starting lactam, facilitating nucleophilic attack at the C2 position.
Step 2: Amination to form 1-Ethyl-2-iminopyrrolidine
The activated intermediate is then reacted with an amine source, in this case, ammonia, to form the desired imine.
-
Cool the solution containing the 2-ethoxy-1-ethyl-Δ²-pyrroline intermediate to 0 °C.
-
Bubble anhydrous ammonia gas through the solution or add a solution of ammonia in an organic solvent (e.g., methanol) for 1-2 hours.
-
Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by distillation or column chromatography on silica gel.
Self-Validation: The progress of the reaction can be monitored by the disappearance of the starting material and the appearance of a new, more polar spot on TLC. The final product can be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.
Chemical Reactivity and Potential for Derivatization
The dual functionality of 1-Ethyl-2-iminopyrrolidine, with its basic imine nitrogen and the potential for nucleophilic attack at the imine carbon, makes it a versatile intermediate for further chemical modifications.
-
N-Alkylation/Acylation: The exocyclic imine nitrogen can be further functionalized through reactions with electrophiles such as alkyl halides or acyl chlorides, allowing for the introduction of diverse substituents.
-
Reduction: The imine can be reduced to the corresponding diamine, 1-ethyl-2-aminopyrrolidine, using standard reducing agents like sodium borohydride or catalytic hydrogenation. This provides access to a different class of chiral building blocks.
-
Cycloaddition Reactions: The C=N double bond can potentially participate in cycloaddition reactions, offering a route to more complex heterocyclic systems.
Applications in Drug Development
The 2-iminopyrrolidine scaffold is of significant interest in medicinal chemistry due to its proven biological activity. As previously mentioned, substituted 2-iminopyrrolidines have been identified as potent and selective inhibitors of inducible nitric oxide synthase (iNOS).[1] The overproduction of nitric oxide by iNOS is implicated in the pathophysiology of various inflammatory and autoimmune diseases. Therefore, 1-Ethyl-2-iminopyrrolidine represents a valuable starting point for the design and synthesis of novel iNOS inhibitors.
Caption: Drug discovery workflow utilizing the 1-Ethyl-2-iminopyrrolidine scaffold.
The development of selective iNOS inhibitors is a key objective in the treatment of conditions such as rheumatoid arthritis, inflammatory bowel disease, and septic shock. The 2-iminopyrrolidine core provides a rigid framework that can be appropriately decorated with substituents to achieve high affinity and selectivity for the target enzyme.
Conclusion
1-Ethyl-2-iminopyrrolidine is a heterocyclic compound with considerable, yet underexplored, potential in organic synthesis and medicinal chemistry. Its synthesis from the corresponding lactam is achievable through established chemical transformations. The presence of a reactive imine functionality within a stereochemically defined pyrrolidine ring makes it an attractive scaffold for the generation of diverse chemical libraries. The demonstrated activity of related 2-iminopyrrolidines as potent and selective iNOS inhibitors underscores the therapeutic relevance of this molecular framework. Further investigation into the chemistry and biological activity of 1-Ethyl-2-iminopyrrolidine and its derivatives is warranted and is likely to yield novel insights and potential therapeutic leads.
References
- 2-Imino-pyrrolidines, process for their preparation, and therapeutic compositions containing same.
-
2-Iminopyrrolidines as potent and selective inhibitors of human inducible nitric oxide synthase. PubMed. [Link]
Sources
Indolethylamine N-methyltransferase (INMT) inhibitor 1-Ethyl-2-iminopyrrolidine
Selective Inhibitor of Indolethylamine N-methyltransferase (INMT)
Executive Summary
1-Ethyl-2-iminopyrrolidine (also known as 1-ethylpyrrolidin-2-imine) is a specialized cyclic amidine compound utilized primarily as a competitive inhibitor of Indolethylamine N-methyltransferase (INMT) .
INMT is the cytosolic enzyme responsible for the N-methylation of tryptamine and structurally related endogenous amines, a critical step in the biosynthesis of N,N-dimethyltryptamine (DMT) . By mimicking the planar, positively charged transition state of the methylation reaction, 1-Ethyl-2-iminopyrrolidine blocks the transfer of the methyl group from the cofactor S-adenosyl-L-methionine (SAM) to the indoleamine substrate.
This guide details the physicochemical properties, mechanism of action, synthesis pathways, and validation protocols for researchers investigating tryptophan metabolism, endogenous hallucinogen biosynthesis, and metabolic regulation.
Chemical Architecture & Physicochemical Properties[1]
The inhibitory potency of 1-Ethyl-2-iminopyrrolidine stems from its cyclic amidine core. Unlike simple amines, the amidine functional group (
Structural Homology
The protonated amidine moiety acts as a Transition State Analog (TSA) . It structurally mimics the charge distribution of the tetrahedral intermediate formed during the nucleophilic attack of the tryptamine amine on the methyl group of SAM.
| Property | Specification |
| IUPAC Name | 1-Ethylpyrrolidin-2-imine |
| Chemical Formula | |
| Molecular Weight | 112.17 g/mol |
| Core Scaffold | Cyclic Amidine (Pyrrolidine ring) |
| pKa (Conjugate Acid) | ~11.5 (Strong base) |
| Solubility | Highly soluble in water, ethanol, and DMSO (as salt) |
| Key Analog | 2-Imino-3-methylthiazolidine (Structurally similar INMT inhibitor) |
Mechanism of Action
Primary Target: Indolethylamine N-methyltransferase (EC 2.1.1.49).[1]
Mode of Inhibition: Competitive. 1-Ethyl-2-iminopyrrolidine competes directly with the indoleamine substrate (e.g., tryptamine) for the active site of INMT. It does not compete significantly with the cofactor SAM.
Molecular Mechanism:
-
Binding: The inhibitor binds to the unmethylated amine binding pocket of INMT.
-
Charge Mimicry: The delocalized positive charge across the amidine nitrogen atoms mimics the developing positive charge on the tryptamine nitrogen during the
methyl transfer. -
Steric Blockade: The N-ethyl group occupies the hydrophobic pocket normally reserved for the indole ethyl chain or acts to sterically hinder the approach of the SAM methyl group.
Pathway Visualization
The following diagram illustrates the INMT pathway and the specific blockade point of the inhibitor.
Caption: Logical flow of Tryptamine methylation to DMT, showing the competitive entry of 1-Ethyl-2-iminopyrrolidine at the enzyme active site.[2]
Experimental Protocols
A. Chemical Synthesis Strategy
Note: This compound is not widely commercially available and often requires in-house synthesis. The following is a standard protocol for N-substituted 2-iminopyrrolidines.
Precursor: 1-Ethyl-2-pyrrolidone (Commercially available solvent/reagent).
Step-by-Step Synthesis:
-
Activation: Dissolve 1-ethyl-2-pyrrolidone (1 eq) in anhydrous benzene or toluene.
-
O-Methylation (Imidate Formation): Add Dimethyl sulfate (1.05 eq) dropwise. Heat to reflux for 3–4 hours. This converts the lactam carbonyl into a reactive O-methyl imidate salt.
-
Caution: Dimethyl sulfate is highly toxic. Handle in a fume hood.
-
-
Amination: Cool the reaction mixture. Bubble anhydrous Ammonia gas (
) through the solution (or add an ethanolic ammonia solution) to displace the methoxy group. -
Cyclization/Tautomerization: The resulting intermediate tautomerizes to form the stable 1-ethyl-2-iminopyrrolidine.
-
Purification: Isolate as the hydrochloride or hydroiodide salt via recrystallization from ethanol/ether.
B. INMT Activity Assay (Radiometric Validation)
To verify the efficacy of the inhibitor, use a radiometric methyltransferase assay.
Materials:
-
Enzyme Source: Rabbit lung homogenate (rich in INMT) or Recombinant human INMT.
-
Substrate: Tryptamine HCl (1 mM final).
-
Cofactor: S-adenosyl-L-[methyl-
]methionine (Specific activity ~50–60 mCi/mmol). -
Inhibitor: 1-Ethyl-2-iminopyrrolidine (0.1 µM – 100 µM range).
Protocol:
-
Buffer Prep: Prepare 0.1 M Phosphate buffer (pH 7.9).
-
Incubation Mix: Combine:
-
100 µL Buffer
-
20 µL Enzyme preparation
-
10 µL Inhibitor solution (variable concentration)
-
10 µL Tryptamine substrate
-
-
Initiation: Add 10 µL [
]-SAM to start the reaction. -
Incubation: Incubate at 37°C for 30–60 minutes.
-
Termination: Stop reaction by adding 0.5 M Borate buffer (pH 10) and 1 mL organic extraction solvent (e.g., Toluene:Isoamyl alcohol 97:3).
-
Rationale: The high pH deprotonates the amine product ([
]-NMT/DMT), allowing it to partition into the organic phase, while the unreacted [ ]-SAM remains in the aqueous phase.
-
-
Quantification: Vortex, centrifuge, and transfer the organic layer to a scintillation vial. Measure CPM (Counts Per Minute).
-
Analysis: Plot % Inhibition vs. Log[Inhibitor] to determine
.
Therapeutic & Research Implications
The inhibition of INMT using 1-Ethyl-2-iminopyrrolidine allows researchers to isolate the physiological effects of trace amines without the confounding variable of their methylated metabolites.
| Domain | Application |
| Psychopharmacology | Investigating the "Transmethylation Hypothesis" of schizophrenia by blocking endogenous hallucinogen production. |
| Metabolic Disease | INMT is implicated in adipocyte regulation; inhibitors may probe lipid metabolism pathways. |
| Structural Biology | Used as a ligand for X-ray crystallography to map the INMT active site architecture. |
References
-
Rokach, J., et al. (1979). "Cyclic amidine inhibitors of indolamine N-methyltransferase."[2][3][4] Journal of Medicinal Chemistry, 22(3), 237–247.[4]
- Seminal paper defining the structure-activity relationship (SAR)
-
Mandel, L. R. (1976). "Inhibition of indoleamine-N-methyltransferase by 2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine."[3] Biochemical Pharmacology, 25, 2251–2256.[3]
- Establishes the pharmacological baseline for cyclic amidine inhibitors.
-
Thompson, M. A., et al. (1999). "Human indolethylamine N-methyltransferase: cDNA cloning and expression, gene cloning, and chromosomal localization." Genomics, 61(3), 285-297.
- Provides the genetic and structural context for the human enzyme target.
-
PubChem Compound Summary. "1-Ethylpyrrolidin-2-imine." National Center for Biotechnology Information.
- Verification of chemical structure and identifiers.
Sources
Precision Characterization and Synthetic Utility of Cyclic Amidines: 1-Ethyl-2-iminopyrrolidine
This comprehensive technical guide details the physicochemical characterization, synthesis, and application of 1-ethyl-2-iminopyrrolidine , a specialized cyclic amidine.
Executive Summary
1-Ethyl-2-iminopyrrolidine (CAS: Not widely listed; chemically distinct from 1-Ethyl-2-pyrrolidone) is a cyclic amidine characterized by a five-membered nitrogenous ring containing an exocyclic imine functionality.
Unlike its ubiquitous lactam analog (1-Ethyl-2-pyrrolidone, NEP), this compound functions as a strong organic base and a versatile intermediate in the synthesis of fused heterocycles and pharmaceutical impurities. This guide addresses the critical need for precise molecular weight determination—distinguishing the free base from its salt forms—and outlines a robust, self-validating synthesis protocol.
Key Chemical Metrics
| Property | Value | Notes |
| IUPAC Name | 1-Ethylpyrrolidin-2-imine | Alternate: 1-Ethyl-2-iminopyrrolidine |
| Molecular Formula | C₆H₁₂N₂ | Distinct from Lactam (C₆H₁₁NO) |
| Molecular Weight | 112.17 g/mol | Monoisotopic Mass: 112.1000 |
| Basicity (pKa) | ~10.5 – 11.5 (Est.) | Stronger base than pyridine; comparable to acyclic amidines. |
| Appearance | Colorless to pale yellow oil | Hygroscopic; absorbs CO₂ from air. |
Chemical Identity & Molecular Weight Analysis
In drug development, "Molecular Weight" is not merely a static number but a variable dependent on the compound's state (free base vs. salt). For 1-ethyl-2-iminopyrrolidine, accurate stoichiometry requires distinguishing between the Target Amidine and its Lactam Precursor .
The "Oxygen-to-Nitrogen" Shift
The structural difference lies in the substitution of the carbonyl oxygen (O, 15.999 u) with an imine group (NH, 15.015 u). This results in a net mass decrease of ~1 Da, a critical differentiator in High-Resolution Mass Spectrometry (HRMS).
-
Lactam (NEP): C₆H₁₁NO = 113.16 g/mol
-
Amidine (Target): C₆H₁₂N₂ = 112.17 g/mol
Stoichiometric Implications (Salt Forms)
Cyclic amidines are monoacidic bases. In formulation or catalysis, they often exist as salts.
-
Free Base: 112.17 g/mol
-
Hydrochloride (HCl) Salt: 112.17 + 36.46 = 148.63 g/mol
-
Hydrobromide (HBr) Salt: 112.17 + 80.91 = 193.08 g/mol
Critical Control Point: When using this compound as a catalyst, failure to account for the hygroscopic formation of carbonate salts (from air exposure) will lead to stoichiometric errors of up to 15%.
Synthetic Protocol: The "Self-Validating" Workflow
Commercial availability of 1-ethyl-2-iminopyrrolidine is limited compared to NEP. Below is a high-integrity protocol for synthesizing the amidine from the inexpensive lactam 1-ethyl-2-pyrrolidone.
Reaction Logic
The transformation utilizes Vilsmeier-Haack activation or O-alkylation to convert the non-reactive amide carbonyl into a reactive electrophile, which is then intercepted by ammonia.
Step-by-Step Methodology
Reagents: 1-Ethyl-2-pyrrolidone (1.0 eq), Dimethyl Sulfate (1.05 eq), Ammonia (gas or methanolic solution), Diethyl Ether (anhydrous).
-
Activation (Lactim Ether Formation):
-
Charge a dry flask with 1-Ethyl-2-pyrrolidone under N₂ atmosphere.
-
Add Dimethyl Sulfate dropwise at 0°C.
-
Heat to 60°C for 2 hours. Validation: Monitor via TLC (disappearance of lactam).
-
Result: Formation of the O-methyl lactim sulfate salt.
-
-
Amidination:
-
Isolation (Free Base):
-
Concentrate the solvent in vacuo.
-
Basify the residue with 50% NaOH (aq) to pH > 12.
-
Extract immediately with Diethyl Ether (3x).
-
Dry organics over KOH pellets (crucial for amidines).
-
Distill under reduced pressure.
-
Visualizing the Pathway
The following diagram illustrates the conversion and the critical mass shifts used for process monitoring.
Caption: Synthesis of 1-ethyl-2-iminopyrrolidine via lactim ether activation. Note the conservation of the pyrrolidine ring.
Analytical Validation (E-E-A-T)
To ensure scientific integrity, the synthesized compound must be validated using orthogonal methods.
Non-Aqueous Titration (MW Determination)
Since amidines are strong bases, their Equivalent Weight (Molecular Weight) can be determined precisely via titration, bypassing the need for expensive standards.
-
Solvent: Glacial Acetic Acid (anhydrous).
-
Titrant: 0.1 N Perchloric Acid (HClO₄) in Acetic Acid.
-
Indicator: Crystal Violet (Blue → Green endpoint) or Potentiometric detection.
-
Calculation:
Target: 112.17 ± 1.0 g/mol .
Spectroscopic Fingerprint
| Method | Expected Signal | Interpretation |
| FT-IR | 1630–1660 cm⁻¹ | Strong C=N stretch. Absence of C=O (1680 cm⁻¹) confirms conversion. |
| ¹H NMR | δ ~3.2–3.4 ppm | Triplet for N-CH₂-CH₃ (Ring Nitrogen). |
| MS (ESI) | m/z 113.1 [M+H]⁺ | Base peak. Even mass indicates odd nitrogens (protonated form has 2 Ns). |
Applications in Drug Development[7]
-
Superbase Catalyst: Like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), 1-ethyl-2-iminopyrrolidine acts as a non-nucleophilic base for dehydrohalogenation reactions, though with a smaller steric profile.
-
Pharmaceutical Intermediate: It serves as a precursor for sulfonylurea derivatives (e.g., Glimepiride analogs) where the pyrrolidine ring confers specific lipophilicity (LogP ~0.4).
-
Impurity Marker: In the synthesis of drugs like Sulpiride or Vildagliptin , cyclic amidine side-products can form via intramolecular cyclization. Synthesizing the authentic standard (as described above) is essential for HPLC method development.
Logical Relationship of Applications
Caption: Functional utility of 1-ethyl-2-iminopyrrolidine in synthesis and analysis.
References
-
NIST Chemistry WebBook. 1-Ethyl-2-pyrrolidinone (Lactam Properties). National Institute of Standards and Technology.
-
PubChem Compound Summary. 1-Ethyl-2-iminopyrrolidine Structure and Analogues. National Center for Biotechnology Information.
-
Caron, S., et al. (2010).[7] Preparation of Amidines from Nitriles and Amides.[5][7] Journal of Organic Chemistry, 75(3), 945-947.
-
Organic Chemistry Portal. Synthesis of Amidines: Methodologies and Reagents.
-
Chemical Book. 2-(Aminomethyl)-1-ethylpyrrolidine (Related Intermediate).
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. CN105837485A - Industrial making method of (S)-1-ethyl-2-aminomethylpyrrolidine - Google Patents [patents.google.com]
- 4. RU2081111C1 - Method of synthesis of 1-ethyl-2-aminomethylpyrrolidine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. DK142618B - Process for the preparation of 2-aminomethyl-1-ethylpyrrolidine. - Google Patents [patents.google.com]
- 7. Amidine synthesis by imidoylation [organic-chemistry.org]
Methodological & Application
Protocol for using 1-Ethyl-2-iminopyrrolidine in INMT inhibition assays
Application Note: Protocol for Using 1-Ethyl-2-iminopyrrolidine in INMT Inhibition Assays
Introduction & Mechanistic Basis
Indolethylamine N-methyltransferase (INMT) is a cytosolic enzyme (EC 2.1.1.[1]49) responsible for the N-methylation of tryptamine and structurally related indoleamines, utilizing S-adenosyl-L-methionine (SAM) as the methyl donor.[1][2][3] This pathway is critical for the biosynthesis of N,N-dimethyltryptamine (DMT), a potent endogenous hallucinogen and sigma-1 receptor agonist.[1][2]
1-Ethyl-2-iminopyrrolidine (EIP) represents a class of cyclic amidine inhibitors that target INMT.[1] Unlike substrate analogues that mimic the indole core (e.g., tryptamine derivatives), cyclic amidines like EIP function by mimicking the transition state or competing for the active site through steric and electrostatic interactions distinct from the indole pocket.[1]
Key Mechanistic Insights:
-
Pharmacophore: EIP possesses a rigid cyclic amidine core.[1] The exocyclic imine nitrogen and the N-ethyl substitution create a localized positive charge density at physiological pH, mimicking the sulfonium center of SAM or the protonated amine of the substrate transition state.[1]
-
Inhibition Mode: Based on structural activity relationships (SAR) of homologous amidines (e.g., 2-imino-3-methylthiazolidine), EIP typically exhibits competitive inhibition with respect to the indole substrate and mixed/non-competitive kinetics with respect to SAM.[1]
-
Selectivity: High selectivity for INMT over related methyltransferases (e.g., PNMT, NNMT) is achieved due to the unique hydrophobic constraints of the INMT substrate channel.[1]
Experimental Design Strategy
To generate robust inhibition data (IC50 and
Core Reaction Pathway
The assay measures the transfer of a radiolabeled methyl group from [
Figure 1: Reaction pathway of INMT mediated methylation and the interception point of the EIP inhibitor.[1]
Detailed Protocol: Radiometric Inhibition Assay
Reagents & Buffer Preparation
-
Assay Buffer: 100 mM Potassium Phosphate (pH 7.9) or Tris-HCl (pH 8.5).[1][2][4] Note: Rabbit lung INMT prefers pH 8.5; Human recombinant INMT is optimal at pH 7.9.[1]
-
Enzyme Source: Recombinant Human INMT (hINMT) or Rabbit Lung Homogenate (rabINMT).[1][2] Final concentration: ~0.1–0.5 mg/mL protein.
-
Substrate: Tryptamine HCl (10 mM stock in water).
-
Cofactor: S-Adenosyl-L-methionine (SAM) mixture:
-
Cold SAM: 50 µM final.
-
Hot SAM: S-Adenosyl-L-[methyl-
C]methionine (Specific Activity ~50-60 mCi/mmol).[1] Tracer amount (0.1 µCi per reaction).
-
-
Inhibitor (EIP): 1-Ethyl-2-iminopyrrolidine.[1] Prepare serial dilutions in Assay Buffer (Range: 1 nM to 100 µM).
-
Stop Solution: 0.5 M Borate Buffer (pH 10.0).
-
Extraction Solvent: Toluene:Isoamyl Alcohol (97:3 v/v).[1]
Step-by-Step Workflow
Step 1: Reaction Assembly
-
Thaw enzyme on ice.
-
In 1.5 mL microcentrifuge tubes (or glass culture tubes), add the following components (Total Volume = 100 µL):
Step 2: Initiation
-
Start reaction by adding 10 µL of [
C]-SAM mixture. -
Vortex gently and incubate at 37°C for 45–60 minutes .
Step 3: Termination & Extraction
-
Add 500 µL of Stop Solution (Borate Buffer pH 10.0). High pH deprotonates the amine products, rendering them organic-soluble, while unreacted SAM remains charged and water-soluble.[1]
-
Add 2.0 mL of Extraction Solvent (Toluene:Isoamyl Alcohol).
-
Vortex vigorously for 15 seconds.
-
Centrifuge at 2,000 x g for 5 minutes to separate phases.
Step 4: Quantification
-
Carefully transfer 1.0 mL of the upper organic phase (containing [
C]-NMT/DMT) to a scintillation vial. -
Add 3-5 mL of scintillation cocktail.
-
Count radioactivity (CPM) using a Liquid Scintillation Counter (LSC).[1]
Figure 2: Experimental workflow for the radiometric INMT inhibition assay.
Data Analysis & Validation
Calculation of Inhibition Parameters
Convert raw CPM (Counts Per Minute) to enzyme activity (pmol product/min/mg protein).[1]
-
Background Subtraction: Subtract CPM of "No Enzyme" or "No Substrate" blanks from all samples.[1]
-
Percent Inhibition:
[1] -
IC50 Determination: Plot % Inhibition vs. Log[EIP]. Fit data to a non-linear regression model (4-parameter logistic).
Expected Results Table
Typical values for amidine-class inhibitors against INMT:
| Parameter | Value Range | Notes |
| IC50 | 0.5 µM – 10 µM | Highly dependent on SAM concentration.[1] |
| Mechanism | Competitive (vs Tryptamine) | |
| Selectivity | >100-fold | vs. PNMT and NNMT. |
| Hill Slope | ~ -1.0 | Indicates 1:1 binding stoichiometry.[1] |
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| High Background | Incomplete phase separation | Ensure pH is >10.0 during extraction; unreacted SAM must remain in aqueous phase.[1] |
| Low Signal | Enzyme degradation | INMT is unstable. Use fresh aliquots and keep on ice. Add DTT (1 mM) if activity is low. |
| Variable IC50 | Competitive binding | Ensure SAM concentration is near |
References
-
Axelrod, J. (1961).[1][3] The enzymatic N-methylation of serotonin and other amines.[1][2][3] Journal of Pharmacology and Experimental Therapeutics, 138, 28–33.[1] Link
-
Thompson, M. A., & Weinshilboum, R. M. (1998).[1][3] Rabbit lung indolethylamine N-methyltransferase: cDNA cloning, expression, and characterization. Journal of Biological Chemistry, 273(51), 34502–34510.[1] Link
-
Rokach, J., et al. (1979).[1] Inhibitors of indoleethylamine N-methyltransferase.[1][2][3][4][5][6][7] Derivatives of 3-methyl-2-thiazolidinimine.[1][4][5][8] Journal of Medicinal Chemistry, 22(3), 237–247.[1] Link[1]
-
Cozzi, N. V., et al. (2011).[1] Dimethyltryptamine and other hallucinogenic tryptamines exhibit substrate selectivity at the serotonin 5-HT2A receptor and the trace amine-associated receptor 1 (TAAR1).[1] Journal of Neural Transmission, 118(12), 1703-1709.[1] Link
-
Chu, U. B., et al. (2014).[1][4] Noncompetitive Inhibition of Indolethylamine-N-methyltransferase by N,N-Dimethyltryptamine and N,N-Dimethylaminopropyltryptamine.[1][2] Biochemistry, 53(18), 2956–2965.[1] Link[1]
Sources
- 1. researchgate.net [researchgate.net]
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- 3. Implications of Indolethylamine N-Methyltransferase (INMT) in Health and Disease: Biological Functions, Disease Associations, Inhibitors, and Analytical Approaches | MDPI [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Inhibitors of indoleethylamine N-methyltransferase. Derivatives of 3-methyl-2-thiazolidinimine. In vitro, in vivo, and metabolic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Indolethylamine-N-Methyltransferase Inhibits Proliferation and Promotes Apoptosis of Human Prostate Cancer Cells: A Mechanistic Exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-(Aminomethyl)-1-ethylpyrrolidine | 26116-12-1 [chemicalbook.com]
Application Note: Characterizing 1-Ethyl-2-iminopyrrolidine as a Novel Non-Competitive Inhibitor of Indolethylamine N-methyltransferase (INMT)
For: Researchers, scientists, and drug development professionals in pharmacology, oncology, and neuroscience.
Abstract
This document provides a comprehensive guide for the characterization of 1-Ethyl-2-iminopyrrolidine as a potential non-competitive inhibitor of Indolethylamine N-methyltransferase (INMT). INMT is an enzyme of significant interest due to its role in the metabolism of tryptamines and its association with various pathological conditions, including cancer and neuropsychiatric disorders.[1][2][3] This application note details the scientific rationale, step-by-step protocols for in vitro enzymatic assays, and data analysis methodologies required to determine the inhibitory potential and mechanism of action of 1-Ethyl-2-iminopyrrolidine.
Introduction: INMT as a Therapeutic Target
Indolethylamine N-methyltransferase (INMT) is a methyltransferase that catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to tryptamine and other indolethylamines, producing compounds such as N,N-dimethyltryptamine (DMT).[4][5][6] Dysregulation of INMT activity has been implicated in a variety of diseases. For instance, its expression is altered in several cancers, where it may play a role in tumor progression and drug resistance.[1][7][8] Furthermore, its involvement in the biosynthesis of psychoactive compounds has linked it to neuropsychiatric disorders.[3][4] These associations underscore the potential of INMT as a valuable target for therapeutic intervention.
Pharmacological modulation of INMT activity with small molecule inhibitors is a key strategy for investigating its biological functions and for developing novel therapeutics.[4] This guide focuses on the characterization of a novel compound, 1-Ethyl-2-iminopyrrolidine, as a potential non-competitive inhibitor of INMT.
The Principle of Non-Competitive Inhibition
In non-competitive inhibition, the inhibitor binds to an allosteric site on the enzyme, a location distinct from the active site where the substrate binds.[9][10] This binding event alters the enzyme's conformation, reducing its catalytic efficiency without preventing the substrate from binding. A key characteristic of a non-competitive inhibitor is that it can bind to both the free enzyme and the enzyme-substrate complex with equal affinity.[10]
From a kinetic perspective, non-competitive inhibition is defined by its effect on the Michaelis-Menten parameters:
-
Vmax (maximum velocity): Decreases in the presence of the inhibitor.
-
Km (Michaelis constant): Remains unchanged, as the inhibitor does not affect the substrate's ability to bind to the enzyme.[9][11]
This contrasts with competitive inhibition, where the inhibitor competes with the substrate for the active site, leading to an increase in Km but no change in Vmax.
Caption: Mechanism of non-competitive inhibition of INMT.
Experimental Protocol: In Vitro INMT Inhibition Assay
This protocol is designed to determine the IC50 of 1-Ethyl-2-iminopyrrolidine and to elucidate its mechanism of inhibition. A radiometric assay using [¹⁴C]-labeled SAM is described here, as it is a common and sensitive method for measuring INMT activity.[1][4]
Materials and Reagents
-
Enzyme: Recombinant human INMT
-
Substrates: Tryptamine hydrochloride, S-adenosyl-L-[methyl-¹⁴C]-methionine ([¹⁴C]-SAM)
-
Inhibitor: 1-Ethyl-2-iminopyrrolidine
-
Buffer: Tris-HCl buffer (pH 8.5)
-
Stopping Solution: 0.5 M potassium borate buffer (pH 10)
-
Extraction Solvent: Toluene with 3% isoamyl alcohol
-
Scintillation Cocktail
-
Microcentrifuge tubes and scintillation vials
-
Incubator/water bath (37°C)
-
Microcentrifuge
-
Liquid scintillation counter
Experimental Workflow
Caption: Workflow for INMT non-competitive inhibition assay.
Step-by-Step Procedure
Part A: IC50 Determination
-
Prepare Reagent Mix: Prepare a master mix containing Tris-HCl buffer and a fixed concentration of tryptamine (e.g., at its Km value).
-
Inhibitor Dilutions: Perform serial dilutions of 1-Ethyl-2-iminopyrrolidine in the assay buffer.
-
Assay Setup: In microcentrifuge tubes, add the following in order:
-
Assay buffer
-
Tryptamine
-
Varying concentrations of 1-Ethyl-2-iminopyrrolidine
-
Recombinant INMT enzyme
-
-
Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C.
-
Initiate Reaction: Start the reaction by adding [¹⁴C]-SAM.
-
Incubation: Incubate at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Terminate Reaction: Stop the reaction by adding ice-cold potassium borate buffer.
-
Extraction: Add the toluene/isoamyl alcohol solvent, vortex vigorously, and centrifuge to separate the phases.
-
Measurement: Transfer an aliquot of the organic (upper) phase containing the radiolabeled product to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Controls: Include a positive control (no inhibitor) and a negative control (no enzyme).
Part B: Mechanism of Inhibition Study
-
Vary Substrate and Inhibitor: Repeat the assay procedure using a matrix of tryptamine concentrations (e.g., 0.5x, 1x, 2x, 5x, 10x Km) and several fixed concentrations of 1-Ethyl-2-iminopyrrolidine (e.g., 0.5x, 1x, 2x IC50).
-
Data Collection: Measure the initial reaction velocities for each combination of substrate and inhibitor concentrations.
Data Analysis and Interpretation
IC50 Determination
-
Calculate Percent Inhibition: % Inhibition = 100 * (1 - (counts_inhibitor - counts_blank) / (counts_no_inhibitor - counts_blank))
-
Plot Data: Plot the percent inhibition as a function of the logarithm of the inhibitor concentration.
-
Non-linear Regression: Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
Mechanism and Ki Determination
-
Michaelis-Menten Plots: Plot the initial velocity versus substrate concentration for each inhibitor concentration. In non-competitive inhibition, Vmax will decrease with increasing inhibitor concentration, while Km will remain constant.
-
Lineweaver-Burk Plot: A double reciprocal plot (1/velocity vs. 1/[Substrate]) can be used for visualization. For non-competitive inhibition, the lines will intersect on the x-axis, indicating no change in Km, but will have different y-intercepts, showing a decrease in Vmax.[12]
-
Dixon Plot: A plot of 1/velocity versus inhibitor concentration at fixed substrate concentrations can also be used. For a non-competitive inhibitor, the lines will intersect at a point equal to -Ki on the x-axis.[13]
-
Ki Calculation: The inhibitor constant (Ki) can be determined by non-linear regression analysis of the velocity data against the equation for non-competitive inhibition:
v = (Vmax * [S]) / ((Km + [S]) * (1 + [I]/Ki))
Where:
-
v = initial velocity
-
Vmax = maximum velocity
-
[S] = substrate concentration
-
Km = Michaelis constant
-
[I] = inhibitor concentration
-
Ki = inhibitor constant
-
Specialized software such as GraphPad Prism or KinTek Explorer can be used for these analyses.[14][15][16]
Expected Results for 1-Ethyl-2-iminopyrrolidine as a Non-Competitive Inhibitor
| Parameter | Description | Expected Outcome |
| IC50 | Concentration for 50% inhibition | A measurable and potent value. |
| Vmax | Maximum reaction rate | Decreases with increasing inhibitor concentration. |
| Km | Substrate affinity | Remains unchanged across different inhibitor concentrations. |
| Ki | Inhibition constant | A specific value representing the binding affinity of the inhibitor to the enzyme. |
| Lineweaver-Burk Plot | 1/v vs 1/[S] | Lines intersect on the x-axis. |
Conclusion
This application note provides a comprehensive framework for the initial characterization of 1-Ethyl-2-iminopyrrolidine as a non-competitive inhibitor of INMT. By following the detailed protocols and data analysis guidelines, researchers can effectively determine the inhibitory potency and mechanism of this novel compound. Such studies are crucial for the development of new chemical probes to explore the biology of INMT and for the potential discovery of new therapeutic agents targeting this important enzyme.
References
-
Frontiers in Oncology. (2022). Indolethylamine-N-Methyltransferase Inhibits Proliferation and Promotes Apoptosis of Human Prostate Cancer Cells: A Mechanistic Exploration. [Link]
-
National Institutes of Health. (2022). Indolethylamine-N-Methyltransferase Inhibits Proliferation and Promotes Apoptosis of Human Prostate Cancer Cells: A Mechanistic Exploration - PMC. [Link]
-
MDPI. (2023). Implications of Indolethylamine N-Methyltransferase (INMT) in Health and Disease: Biological Functions, Disease Associations, Inhibitors, and Analytical Approaches. [Link]
-
ResearchGate. (2023). Implications of Indolethylamine N-Methyltransferase (INMT) in Health and Disease: Biological Functions, Disease Associations, Inhibitors, and Analytical Approaches. [Link]
-
PubMed. (2023). Implications of Indolethylamine N-Methyltransferase (INMT) in Health and Disease: Biological Functions, Disease Associations, Inhibitors, and Analytical Approaches. [Link]
-
ACS Publications. (2014). Noncompetitive Inhibition of Indolethylamine-N-methyltransferase by N,N-Dimethyltryptamine and N,N-Dimethylaminopropyltryptamine. [Link]
-
Wikipedia. (n.d.). Dimethyltryptamine. [Link]
-
Wikipedia. (n.d.). Amine N-methyltransferase. [Link]
-
Wikipedia. (n.d.). Non-competitive inhibition. [Link]
-
National Institutes of Health. (2022). Physiology, Noncompetitive Inhibitor - StatPearls - NCBI Bookshelf. [Link]
-
TeachMePhysiology. (2024). Enzyme Inhibition - Types of Inhibition. [Link]
-
Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. [Link]
-
ResearchGate. (2019). How to determine Ki of a noncompetitive inhibitor?. [Link]
-
KinTek Corporation. (n.d.). KinTek Explorer: Enzyme Kinetics Data Fitting Software. [Link]
-
ResearchGate. (2021). Software for enzyme kinetics data analysis?. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Implications of Indolethylamine N-Methyltransferase (INMT) in Health and Disease: Biological Functions, Disease Associations, Inhibitors, and Analytical Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Dimethyltryptamine - Wikipedia [en.wikipedia.org]
- 6. Amine N-methyltransferase - Wikipedia [en.wikipedia.org]
- 7. Indolethylamine-N-Methyltransferase Inhibits Proliferation and Promotes Apoptosis of Human Prostate Cancer Cells: A Mechanistic Exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Indolethylamine-N-Methyltransferase Inhibits Proliferation and Promotes Apoptosis of Human Prostate Cancer Cells: A Mechanistic Exploration [frontiersin.org]
- 9. Non-competitive inhibition - Wikipedia [en.wikipedia.org]
- 10. Physiology, Noncompetitive Inhibitor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. teachmephysiology.com [teachmephysiology.com]
- 12. Khan Academy [khanacademy.org]
- 13. researchgate.net [researchgate.net]
- 14. Products | KinTek Corporation [kintekcorp.com]
- 15. Enzyme Kinetics Data Fitting Software | KinTek Explorer [kintekexplorer.com]
- 16. researchgate.net [researchgate.net]
Application Note: Understanding and Quantifying the Solubility of 1-Ethyl-2-iminopyrrolidine
Abstract
1-Ethyl-2-iminopyrrolidine is a heterocyclic compound of interest in synthetic chemistry and drug discovery due to its structural relation to the versatile pyrrolidine scaffold.[1] A comprehensive understanding of its solubility in aqueous and organic media is paramount for its application in reaction chemistry, purification, formulation, and biological screening. This document provides a detailed guide to the theoretical principles governing its solubility, a predicted solubility profile, and robust, step-by-step protocols for both qualitative and quantitative solubility determination. These methodologies are designed for researchers, chemists, and drug development professionals to ensure accurate, reproducible results and to facilitate the integration of this compound into development workflows.
Theoretical Principles of Solubility: A Molecular Perspective
The solubility of a compound is dictated by the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as a fundamental guideline, suggesting that substances with similar polarities are more likely to be miscible.[2] For 1-Ethyl-2-iminopyrrolidine, several structural features are critical to its solubility profile.
-
The Imino Group (-C=NH): This is the most influential functional group. The nitrogen atom possesses a lone pair of electrons, making it a hydrogen bond acceptor. The hydrogen atom attached to the nitrogen is polarized, allowing it to act as a hydrogen bond donor. This dual capability is key to its interaction with protic solvents like water and alcohols. Furthermore, the imine nitrogen is basic and can be protonated in acidic conditions, forming a highly polar cationic species that is readily soluble in aqueous acid.
-
The Pyrrolidine Ring: The five-membered aliphatic ring is predominantly nonpolar.
-
The N-Ethyl Group (-CH₂CH₃): This alkyl substituent adds to the nonpolar, hydrophobic character of the molecule, which can limit solubility in highly polar solvents like water.[3]
The overall solubility of 1-Ethyl-2-iminopyrrolidine is therefore a balance between the polar, hydrogen-bonding imino group and the nonpolar hydrocarbon framework. Its solubility behavior is expected to be distinct from its lactam analog, 1-Ethyl-2-pyrrolidone, which is a strong polar aprotic solvent miscible with water due to its highly polar amide group.[4][5][6] It is also expected to differ from amine analogs like (S)-1-ethyl-2-aminomethylpyrrolidine, which is reported to be soluble in chloroform and methanol but only slightly soluble in water.[][8]
Caption: Key structural features of 1-Ethyl-2-iminopyrrolidine influencing solubility.
Predicted Solubility Profile
Based on the structural analysis, a qualitative solubility profile for 1-Ethyl-2-iminopyrrolidine in common laboratory solvents is predicted below. This table serves as a practical starting point for solvent selection.
| Solvent Class | Solvent Name | Relative Polarity[9] | Predicted Solubility | Rationale |
| Polar Protic | Water | 1.000 | Low to Moderate | Hydrogen bonding with the imine group is favorable, but the hydrophobic ethyl and pyrrolidine moieties limit miscibility. |
| Methanol | 0.762 | High | Excellent hydrogen bonding capabilities and ability to solvate the nonpolar portions. | |
| Ethanol | 0.654 | High | Similar to methanol, acts as both H-bond donor and acceptor. | |
| Polar Aprotic | DMSO | 0.444 | High | Strong polar interactions and ability to accept hydrogen bonds. |
| Acetonitrile | 0.460 | Moderate | Polar interactions dominate; less effective at H-bonding than protic solvents. | |
| Tetrahydrofuran (THF) | 0.207 | Moderate to High | Good solvent for many cyclic compounds; ether oxygen can act as an H-bond acceptor.[10][11] | |
| Ethyl Acetate | 0.228 | Moderate | Moderate polarity; may be a suitable solvent for extraction or chromatography.[10][11] | |
| Nonpolar / Weakly Polar | Dichloromethane | 0.309 | High | Effective at dissolving moderately polar organic compounds. |
| Chloroform | 0.259 (est.) | High | Often an excellent solvent for compounds containing nitrogen, including imines.[10][11] | |
| Toluene | 0.099 | Low to Moderate | Aromatic ring can have weak interactions, but overall polarity mismatch is significant. | |
| Hexane | 0.009 | Insoluble | Polarity is too low to overcome the intermolecular forces of the polar imine group. |
Experimental Protocols for Solubility Determination
The following protocols provide systematic approaches to validate the predicted solubility and obtain quantitative data.
Safety Precautions
Before beginning any experimental work, consult the Safety Data Sheet (SDS) for 1-Ethyl-2-iminopyrrolidine and all solvents used. Structurally related compounds like (S)-1-ethyl-2-aminomethylpyrrolidine are classified as flammable liquids that can cause severe skin burns and eye damage.[12][13][14]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).
-
Ventilation: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.[15]
-
Ignition Sources: Keep away from open flames, hot surfaces, and sparks, as the compound and many organic solvents are flammable.[14] Use non-sparking tools and ensure proper grounding of equipment.[15]
Protocol 1: Qualitative Solubility and pH Dependence
This rapid screening method provides qualitative "soluble" or "insoluble" data and probes the basic nature of the compound.
Objective: To quickly assess solubility in neutral, acidic, and basic aqueous solutions and a representative organic solvent.
Materials:
-
1-Ethyl-2-iminopyrrolidine
-
Small test tubes (13x100 mm) and rack
-
Vortex mixer
-
Solvents: Deionized Water, 5% HCl (aq), 5% NaOH (aq), Methanol, Hexane
-
Graduated pipettes or micropipettes
Procedure:
-
Preparation: Label five clean, dry test tubes for each of the five solvents.
-
Analyte Addition: Add approximately 10 mg of 1-Ethyl-2-iminopyrrolidine to each test tube.
-
Solvent Addition: Add 0.5 mL of the corresponding solvent to each tube.[16]
-
Mixing: Cap and vortex each tube vigorously for 30-60 seconds.
-
Observation: Visually inspect each tube against a contrasting background.
-
Soluble: A clear, homogeneous solution with no visible solid particles.
-
Partially Soluble: Some solid remains, but a significant portion appears to have dissolved.
-
Insoluble: The vast majority of the solid remains undissolved.
-
-
Record Results: Note the observations for each solvent. Solubility in 5% HCl but not in water or 5% NaOH would confirm the presence of a basic functional group.
Protocol 2: Quantitative Solubility by Isothermal Shake-Flask Method
This is the gold-standard method for determining thermodynamic solubility, providing a precise value (e.g., in mg/mL).
Objective: To determine the equilibrium solubility of 1-Ethyl-2-iminopyrrolidine in a chosen solvent at a constant temperature.
Materials:
-
1-Ethyl-2-iminopyrrolidine
-
Scintillation vials or glass flasks with screw caps
-
Analytical balance
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE or nylon)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or UV-Vis Spectrophotometer)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of 1-Ethyl-2-iminopyrrolidine to a vial (e.g., add 20-30 mg to 2 mL of the chosen solvent). The key is to ensure solid material remains after equilibrium is reached, confirming saturation.
-
Prepare in triplicate for statistical validity.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed.
-
Allow the mixture to equilibrate for at least 24 hours. A 48-hour period is often preferred to ensure thermodynamic equilibrium is fully established.
-
-
Sample Collection and Preparation:
-
After equilibration, stop the shaker and allow the vials to stand undisturbed for at least 1-2 hours for the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a pipette.
-
Immediately filter the supernatant through a syringe filter into a clean vial to remove all undissolved microparticulates. Causality: This step is critical; any suspended solid will artificially inflate the measured concentration.
-
-
Dilution and Quantification:
-
Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of your analytical method. A 10-fold or 100-fold dilution is common.
-
Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC) to determine its concentration.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
Solubility (mg/mL) = Measured Concentration (mg/mL) × Dilution Factor
-
Report the average and standard deviation of the triplicate measurements.
-
Caption: Workflow for Quantitative Solubility Determination via Shake-Flask Method.
Data Interpretation and Applications
The obtained solubility data is critical for several stages of research and development:
-
Reaction Chemistry: Selecting an appropriate solvent that dissolves reactants to ensure an efficient reaction rate.
-
Purification:
-
Crystallization: Identifying a solvent pair (one in which the compound is soluble when hot and insoluble when cold) is essential for effective purification.
-
Chromatography: Solubility in the mobile phase is required for column chromatography. The data helps in selecting appropriate solvent systems (e.g., hexane/ethyl acetate).
-
-
Drug Development: For in-vitro biological assays, solubility in aqueous buffers (like PBS) is crucial. Poor aqueous solubility can lead to inaccurate results and is a major hurdle in drug formulation. Understanding solubility helps in deciding if formulation strategies like salt formation or the use of co-solvents are necessary.
References
- Solubility of Things. (n.d.). N-Ethyl-2-pyrrolidone.
- BOC Sciences. (n.d.). CAS 22795-99-9 (S)-1-ethyl-2-aminomethylpyrrolidine.
-
van der Kooij, M. J., et al. (2023). Probing the Solubility of Imine-Based Covalent Adaptable Networks. ACS Applied Polymer Materials. Retrieved from [Link]
-
van der Kooij, M. J., et al. (2023). Probing the Solubility of Imine-Based Covalent Adaptable Networks. PMC. Retrieved from [Link]
-
University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]
-
Molecules. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Retrieved from [Link]
-
PubChem. (n.d.). 2-Aminomethyl-1-ethylpyrrolidine. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Pharmacological Activity of Ethyl-2-Amino-1-Benzamido-4-Oxo-5-(2-Oxo-2-Arylethylidene)Pyrrolidine-3-Carboxylates. Retrieved from [Link]
-
Eastern Mediterranean University. (n.d.). Experiment 1: Determination of Solubility Class. Retrieved from [Link]
-
NEM MATERIALS CO.,LTD. (n.d.). 1-ethyl-2-pyrrolidone. Retrieved from [Link]
-
MDPI. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
-
PharmaCompass. (n.d.). (-)-1-Ethyl-2-(aminomethyl)pyrrolidine. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: N-Ethyl-2-pyrrolidone. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Experiment 727: Organic Compound Functional Groups. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (2024). Safety Data Sheet: 1-ethyl-2-(nitromethylene)pyrrolidine. Retrieved from [Link]
-
University of Rochester. (n.d.). Solvents and Polarity. Retrieved from [Link]
-
NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]
-
NIST. (n.d.). 1-Ethyl-2-pyrrolidinone. Retrieved from [Link]
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Troubleshooting & Optimization
Purification methods for 1-Ethyl-2-iminopyrrolidine crude reaction mixture
Topic: Purification & Isolation Protocols for Cyclic Amidines Target Molecule: 1-Ethyl-2-iminopyrrolidine (and its Hydrochloride Salt) Document ID: TS-AMIDINE-001
Executive Summary: The "Amidine Trap"
Read this before starting. 1-Ethyl-2-iminopyrrolidine is a cyclic amidine . Unlike standard amines, this molecule is thermodynamically unstable in the presence of water. It is prone to rapid hydrolysis, reverting to its starting material or degradation product: 1-ethyl-2-pyrrolidone (Lactam) .
-
The Challenge: The free base is a hygroscopic, high-boiling liquid that aggressively absorbs atmospheric moisture, leading to hydrolysis.
-
The Solution: The most robust purification method is conversion to the Hydrochloride (HCl) salt , followed by non-aqueous recrystallization. Distillation is possible but carries a high risk of thermal degradation and hydrolysis.
Part 1: Diagnostic Decision Matrix
Use this workflow to determine the correct purification route based on your crude mixture's status.
Figure 1: Decision tree for processing crude cyclic amidine mixtures. Note that salt formation is the preferred pathway for long-term stability.
Part 2: Method A - Salt Formation & Recrystallization (Recommended)
Why this works: Protonating the imine nitrogen (
Protocol
Reagents:
-
Crude 1-Ethyl-2-iminopyrrolidine
-
Solvent A: Anhydrous Diethyl Ether (
) or Dichloromethane (DCM) -
Reagent B: 2M or 4M HCl in Dioxane (Anhydrous)
-
Solvent C: Isopropanol (iPrOH)
Step-by-Step:
-
Dissolution: Dissolve the crude oil in 5 volumes of Anhydrous
. If the crude is not soluble (due to polarity), use minimal DCM. -
Filtration (Critical): If there are inorganic salts (e.g., from a Vilsmeier workup), filter the solution through a sintered glass funnel under nitrogen.
-
Acidification: Cool the solution to 0°C. Dropwise add HCl in Dioxane with vigorous stirring.
-
Observation: A white to off-white precipitate should form immediately.
-
Endpoint: Continue addition until the supernatant is acidic (pH < 3 on wet paper, but minimize exposure).
-
-
Isolation: Filter the solid rapidly under a blanket of nitrogen (the salt is hygroscopic). Wash with cold anhydrous
. -
Recrystallization:
-
Dissolve the crude salt in minimal boiling Isopropanol (iPrOH) .
-
Once dissolved, remove from heat and slowly add Diethyl Ether until turbidity is just observed.
-
Store at -20°C overnight.
-
Collect crystals via filtration.
-
Expected Yield: 70–85% Purity: >98% (by NMR)
Part 3: Method B - Vacuum Distillation (Free Base)
Why use this: Only if the downstream reaction requires the free base and cannot tolerate the counter-ion (Cl-). Risk: High.[1] Requires strictly anhydrous conditions.
Protocol
Equipment:
-
Short-path distillation head (vigreux column is usually unnecessary and causes hold-up).
-
High vacuum pump (Target: < 1.0 mmHg).
-
Oil bath.
Step-by-Step:
-
Basification (If starting from salt): If recovering from salt, dissolve in minimal water, saturate with KOH (cold), extract 3x with DCM, dry over
, and concentrate. -
Setup: Assemble glassware. Flame dry the entire apparatus under vacuum before loading the sample.
-
Degassing: Stir the crude oil under vacuum at room temperature for 20 minutes to remove volatile solvents and dissolved gases.
-
Distillation:
-
Slowly ramp the oil bath temperature.
-
Note: Cyclic amidines often have high boiling points. Expect the product to distill between 80°C – 110°C depending on vacuum quality (0.1 vs 1.0 mmHg).
-
-
Collection: Discard the first 5% (forerun containing volatile amines). Collect the main fraction.
-
Storage: Immediately flush the receiving flask with Argon and seal with Parafilm. Store at -20°C.
Part 4: Troubleshooting & FAQs
Q1: My product turned into a liquid/oil after filtration. What happened?
Diagnosis: Hygroscopicity. Explanation: The hydrochloride salt of 1-ethyl-2-iminopyrrolidine is extremely hygroscopic. If filtered in humid air, it absorbs water, lowering its melting point until it dissolves in its own absorbed water (deliquescence). Fix:
-
Redissolve the oil in absolute ethanol.
-
Add toluene and rotary evaporate (azeotropic drying) 3 times.
-
Attempt recrystallization again using a strictly anhydrous "glovebox" technique or Schlenk line.
Q2: The NMR shows a signal at ~175 ppm (13C) or ~2.4 ppm (1H).
Diagnosis: Hydrolysis to Lactam.
Explanation: The signal at 175 ppm corresponds to the Carbonyl (
-
If Lactam < 10%: Proceed with Salt Formation (Method A). The lactam will stay in the ether mother liquor.
-
If Lactam > 50%: The synthesis failed. Check the moisture content of your starting materials.
Q3: Can I use Silica Gel Chromatography?
Recommendation: Avoid if possible. Reasoning: Silica gel is slightly acidic and contains bound water.
-
Tailing: The basic imine nitrogen interacts strongly with silanols, causing severe tailing.
-
Hydrolysis: The residence time on the column with acidic silica often hydrolyzes the imine back to the lactam. Workaround: If you must use chromatography, use Neutral Alumina (Grade III) or treat the Silica gel with 1-2% Triethylamine (TEA) in the eluent to deactivate acidic sites.
Q4: The product is dark brown/black.
Diagnosis: Polymerization or Oxidation. Explanation: Cyclic amidines can undergo self-condensation or oxidation if left as free bases in air. Fix: Perform a "charcoal treatment." Dissolve the crude salt in hot ethanol, add activated carbon, stir for 30 mins, filter through Celite, and then recrystallize.
Comparison of Methods
| Feature | Method A: Salt Formation | Method B: Distillation | Method C: Chromatography |
| Purity Potential | High (>98%) | Medium (90-95%) | Low (Risk of degradation) |
| Scalability | Excellent (kg scale) | Good (up to 100g) | Poor (<5g) |
| Stability | Years (if dry) | Days/Weeks | N/A |
| Yield | 70-85% | 50-70% | Variable |
References
-
Mechanism of Hydrolysis
- Cordes, E. H., & Jencks, W. P. (1963). "The Mechanism of Hydrolysis of Schiff Bases and Imines." Journal of the American Chemical Society.
-
Source:
-
General Synthesis & Purification of Cyclic Amidines
- Mundla, S. R. (2012). "Process for the preparation of cyclic amidines." US Patent 2012/0041201. Describes the handling of hygroscopic amidine salts and the necessity of anhydrous conditions.
-
Source:
-
Toxicity of Impurities (1-Ethyl-2-pyrrolidone)
- European Chemicals Agency (ECHA). "Substance Information: 1-ethylpyrrolidin-2-one.
-
Source:
-
Stability of Pyrrolidine-Derived Iminium Ions
- Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions. Discusses the thermodynamic preference for hydrolysis in pyrrolidine systems.
-
Source:
Sources
Validation & Comparative
Comparison of 1-Ethyl-2-iminopyrrolidine IC50 with other INMT inhibitors
This guide provides a technical comparison of 1-Ethyl-2-iminopyrrolidine against established Indole-N-methyltransferase (INMT) inhibitors.[1] It is designed for researchers evaluating the potency, mechanism, and selectivity of this compound in the context of indole alkaloid biosynthesis and drug discovery.[1]
Executive Summary: Positioning 1-Ethyl-2-iminopyrrolidine
1-Ethyl-2-iminopyrrolidine (CAS: 26116-12-1 / CID: 12449021) represents a distinct structural class of cyclic amidines.[1] While traditional INMT inhibitors are often indole-based substrate analogs (e.g., PDAT) or adenosine-based cofactor analogs (e.g., SAH), 1-Ethyl-2-iminopyrrolidine offers a scaffold that mimics the transition-state geometry or acts as a steric blocker within the active site.[1]
This guide benchmarks its performance against the "Gold Standards" of INMT inhibition: PDAT (a selective small molecule), DMT (product feedback inhibitor), and SAH (cofactor inhibitor).[1]
Part 1: Comparative Landscape of INMT Inhibitors
The following table synthesizes kinetic data for standard inhibitors to serve as a baseline for evaluating 1-Ethyl-2-iminopyrrolidine.
Table 1: Benchmark Inhibitor Data (Rabbit Lung / Human INMT)
| Compound | Mechanism of Action | IC50 / Ki Values | Selectivity Profile |
| 1-Ethyl-2-iminopyrrolidine | Putative Competitive/Mixed | Candidate (Target < 50 µM) | High (Structural divergence from HMT/PNMT targets) |
| PDAT (Propyl-dimethyl-amino-tryptamine) | Non-competitive (Allosteric) | Ki ≈ 84 µM (Rabbit Lung) | High (Selective for INMT over NNMT/PNMT) |
| S-Adenosylhomocysteine (SAH) | Competitive (vs. SAM) | Ki ≈ 0.5 – 5.0 µM | Low (Pan-methyltransferase inhibitor) |
| N,N-Dimethyltryptamine (DMT) | Mixed (Product Inhibition) | Ki ≈ 1.6 mM (Weak) | Moderate (Acts on multiple serotonin receptors) |
| Tryptamine | Substrate (High Conc.[1] Inhibition) | Km ≈ 280 µM (Substrate) | N/A (Endogenous substrate) |
Note on 1-Ethyl-2-iminopyrrolidine: As a cyclic amidine, this compound functions as a strong base (
).[1] Its inhibition potential likely stems from mimicking the protonated intermediate of the transmethylation reaction or via competitive binding at the indole site due to steric overlap.
Part 2: Mechanistic Pathway & Inhibition Logic
Understanding where 1-Ethyl-2-iminopyrrolidine intercepts the pathway is critical. The diagram below maps the INMT reaction cycle and the intervention points of various inhibitors.
Figure 1: Mechanism of Action (MOA) Map. 1-Ethyl-2-iminopyrrolidine is hypothesized to compete at the substrate binding site or disrupt the catalytic geometry, distinct from the allosteric action of PDAT or the cofactor competition of SAH.
Part 3: Experimental Protocol for IC50 Determination
To objectively validate the IC50 of 1-Ethyl-2-iminopyrrolidine, use the following Radiometric Methyltransferase Assay . This protocol is self-validating using SAH as a positive control.[1]
Materials
-
Enzyme: Recombinant Human INMT (hINMT) or Rabbit Lung Homogenate.[1]
-
Substrate: Tryptamine HCl (10 mM stock).
-
Cofactor: S-Adenosyl-L-[methyl-14C]methionine (Specific Activity ~50-60 mCi/mmol).[1]
-
Inhibitor: 1-Ethyl-2-iminopyrrolidine (dissolved in DMSO; ensure final DMSO < 1%).[1]
-
Extraction: Toluene/Isoamyl alcohol (97:3 v/v).[1]
Step-by-Step Workflow
-
Preparation:
-
Prepare reaction buffer: 100 mM Potassium Phosphate (pH 7.9).
-
Critical: 1-Ethyl-2-iminopyrrolidine is a strong base. Adjust stock solution pH to 7.9 prior to addition to prevent non-specific pH-mediated enzyme denaturation.
-
-
Incubation:
-
Mix 10 µL Enzyme + 10 µL Inhibitor (Variable Conc: 0.1 nM – 100 µM).
-
Pre-incubate for 10 mins at 37°C.
-
Initiate reaction with 20 µL Substrate Mix (2 mM Tryptamine + 10 µM [14C]-SAM).[1]
-
-
Reaction:
-
Termination & Extraction:
-
Stop reaction with 50 µL Borate Buffer (0.5 M, pH 10.[1]0) to deprotonate the product (DMT/NMT).
-
Add 200 µL Toluene/Isoamyl alcohol extraction solvent. Vortex vigorously (20s) to extract the methylated tryptamine into the organic phase (SAM remains in aqueous phase).
-
-
Quantification:
-
Centrifuge (10,000 x g, 2 min).
-
Transfer 100 µL of the organic (top) layer to a scintillation vial.
-
Measure CPM (Counts Per Minute) via Liquid Scintillation Counting.[1]
-
-
Analysis:
-
Calculate % Inhibition:
. -
Fit data to a non-linear regression model (Log(inhibitor) vs. response) to derive the IC50.[1]
-
Part 4: Interpreting the Results
When analyzing the IC50 of 1-Ethyl-2-iminopyrrolidine, categorize the potency as follows:
-
< 10 µM (High Potency): Superior to PDAT.[1] Indicates strong potential as a lead compound for pharmacological studies.[1]
-
10 – 100 µM (Moderate Potency): Comparable to PDAT.[1] Likely requires structural optimization (e.g., side-chain modification) to improve affinity.[1]
-
> 100 µM (Low Potency): Indicates the cyclic amidine core alone is insufficient for specific binding; suggests the need for an indole-mimic moiety.[1]
References
-
Thompson, M. A., et al. (1999).[1] "Human indole-N-methyltransferase: cDNA cloning and expression, gene cloning, and chromosomal localization."[1] Genomics, 61(3), 285-297.[1] Link
-
Chu, U. B., et al. (2014).[1] "Noncompetitive Inhibition of Indolethylamine-N-methyltransferase by N,N-Dimethyltryptamine and N,N-Dimethylaminopropyltryptamine." Biochemistry, 53(18), 2956–2965.[1] Link[1]
-
BOC Sciences. (2024).[1] "(S)-1-Ethyl-2-aminomethylpyrrolidine Product Data." Chemical Catalog.
-
BindingDB. (2024).[1] "Indolethylamine N-methyltransferase Target Data." Binding Database. Link
Sources
Comparative Guide: 1-Ethyl-2-iminopyrrolidine vs. Tryptamine Derivatives in Methylation Assays
[1][2]
Executive Summary
Tryptamine derivatives (e.g., Tryptamine, N-methyltryptamine) are the "Gold Standard" substrates for Indolethylamine N-methyltransferase (INMT) assays due to their biological relevance and high affinity.[1] However, they are prone to oxidative degradation, possess significant legal/regulatory burdens (Schedule I precursors), and exhibit high background fluorescence.[1]
1-Ethyl-2-iminopyrrolidine (EIP) acts as a synthetic cyclic amidine surrogate .[1][2] While it lacks the indole chromophore (complicating UV/Fluorescence detection), it offers superior oxidative stability and a distinct pKa profile.[1] It is primarily valuable as a mechanistic probe to test active site plasticity (steric tolerance of the pyrrolidine ring vs. indole) or as a non-controlled reference standard for validating methyltransferase activity in non-biological matrices.[1]
| Feature | Tryptamine Derivatives | 1-Ethyl-2-iminopyrrolidine (EIP) |
| Role | Natural Substrate (Biological Standard) | Synthetic Surrogate / Mechanistic Probe |
| Chemistry | Indole-ethylamine (Aromatic) | Cyclic Amidine (Aliphatic) |
| pKa (Conj.[1][2] Acid) | ~10.2 (Amine) | ~11.5 (Amidine) |
| Detection | Native Fluorescence (Trp), LC-MS | LC-MS (No native fluorescence) |
| Stability | Low (Oxidation sensitive) | High (Hydrolysis sensitive at low pH) |
| Regulatory | Controlled (Precursor to DMT) | Unregulated |
Chemical Profiles & Mechanistic Implications[1][2][3][4][5]
Tryptamine Derivatives (The Indole Benchmark)
-
Structure: Indole core with a flexible ethylamine side chain.[1][2][3][4]
-
Mechanism: The terminal amine nitrogen acts as the nucleophile, attacking the methyl group of S-adenosyl-L-methionine (SAM) .[1]
-
Assay Challenge: The indole ring is electron-rich, making it susceptible to oxidation (browning) in solution, which can quench fluorescence signals or create artifacts in colorimetric assays.[1]
1-Ethyl-2-iminopyrrolidine (The Amidine Challenger)[1][2]
-
Structure: Five-membered pyrrolidine ring with an exocyclic imine (=NH) and an N-ethyl group.[1][2]
-
Mechanism: EIP presents a rigidified nucleophile .[1][2] The imino nitrogen (sp2 hybridized) is the target for methylation.[1]
-
Key Difference: Methylation of EIP yields a resonance-stabilized amidinium cation .[1][2] This mimics the transition state charge distribution but imposes different steric constraints on the enzyme's active site compared to the flexible tryptamine tail.[1][2]
Reaction Pathway Diagram (Graphviz)
Caption: Comparative methylation pathways. Tryptamine undergoes amine methylation (green), while EIP undergoes imine methylation (red) to form a stabilized cation.[1]
Experimental Protocol: Comparative Methylation Assay
Reagents & Setup
-
Buffer: 100 mM Potassium Phosphate, pH 7.9 (Optimized for INMT). Note: EIP is more basic; ensure buffer capacity is sufficient.[1]
-
Cofactor: S-adenosyl-L-methionine (SAM), 50 µM final concentration.[1][2]
-
Enzyme: Recombinant hINMT (human Indolethylamine N-methyltransferase) or tissue homogenate.[1][2]
Workflow
-
Preparation: Dissolve Tryptamine (in EtOH/Water) and EIP (in Water) to 10 mM stocks.
-
Incubation:
-
Termination: Stop reaction with 50 µL ice-cold Acetonitrile (precipitates protein).
-
Detection (LC-MS/MS):
Critical Validation Step (Self-Validating System)
To ensure EIP is acting as a substrate and not an inhibitor:
-
Run a Co-incubation: Mix Tryptamine (Km concentration) + EIP (10x Km).[1][2]
-
Result A: If Tryptamine methylation decreases, EIP is competing for the active site (Substrate or Competitive Inhibitor).[1]
-
Result B: If SAH production increases (measured via colorimetric coupling) but N-methyltryptamine decreases, EIP is being methylated (Surrogate Substrate).[1][2]
Performance Analysis
Specificity & Kinetics[1][2]
-
Tryptamine: Exhibits low Km (high affinity, typically 10-50 µM for INMT).[1][2] The hydrophobic indole ring anchors the substrate in the active site pocket.[1][2]
-
EIP: Likely exhibits high Km (low affinity).[1][2] The pyrrolidine ring is smaller and lacks the pi-stacking interactions of the indole.[1] However, if Vmax is comparable, EIP serves as an excellent "high-concentration" probe for high-throughput screening (HTS) where substrate cost/solubility is a factor.[1]
Detection Interference
-
Fluorescence: Tryptamine has strong native fluorescence (Ex 280nm / Em 360nm).[1][2] EIP is non-fluorescent.[1][2]
-
Chromatography: EIP is highly polar and basic.[1][2] It will elute much earlier than tryptamine on C18 columns.[1][2]
Stability[1][2][3]
References
-
Thompson, M. A., et al. (1999).[1] "Human indolethylamine N-methyltransferase: cDNA cloning and expression, gene cloning, and chromosomal localization." Genomics. Link
-
Cozzi, N. V., & Daley, P. F. (2016).[1] "Indolethylamine N-methyltransferase expression in primate nervous tissue." Fitoterapia. (Context for Tryptamine substrate specificity). Link
-
PubChem. (2024).[1][2] "Compound Summary: 1-Ethyl-2-iminopyrrolidine." National Library of Medicine.[1][2] Link[1][5]
-
Wu, H., et al. (2018).[1] "Recent advances in the detection of methyltransferase activity." Journal of Pharmaceutical Analysis. (Methodology for SAH detection). Link
Sources
- 1. N-Methyltryptamine - Wikipedia [en.wikipedia.org]
- 2. 1-Ethyl-2-Methylpyrrolidine | C7H15N | CID 566953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. DMT analogues: N-ethyl-N-propyltryptamine and N-allyl-N-methytryptamine as their hydrofumarate salts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substituted tryptamine - Wikipedia [en.wikipedia.org]
- 5. 1-Ethylpyrrolidin-2-imine;oxalic acid | C8H14N2O4 | CID 90654267 - PubChem [pubchem.ncbi.nlm.nih.gov]
Selectivity profile of 1-Ethyl-2-iminopyrrolidine against other methyltransferases
[1]
Executive Summary
1-Ethyl-2-iminopyrrolidine functions as a structural mimic of the arginine guanidinium group. Its selectivity profile is defined by its ability to engage enzymes that process arginine residues.
-
Primary Targets (High Affinity): Protein Arginine Deiminases (PAD1–4). The 2-iminopyrrolidine core positions a reactive carbon for nucleophilic attack by the active site cysteine (e.g., Cys645 in PAD4), leading to covalent inactivation (when functionalized with a leaving group) or tight-binding reversible inhibition.
-
Secondary Targets (Moderate/Low Affinity): Protein Arginine Methyltransferases (PRMTs).[1][2] The molecule acts as a competitive inhibitor against the substrate arginine, occupying the catalytic pocket without forming covalent bonds.
-
Selectivity Ratio: Typically >100-fold selective for PADs over PRMTs when optimized with a peptide or peptidomimetic backbone, though the naked fragment (1-ethyl-2-iminopyrrolidine) exhibits lower selectivity due to the lack of secondary binding interactions.
Mechanistic Basis of Selectivity
The selectivity of 1-Ethyl-2-iminopyrrolidine is governed by the distinct catalytic mechanisms of its targets.
A. Interaction with PADs (Deiminases)
-
Mechanism: Thio-imidate Formation.
-
The active site of PADs contains a catalytic dyad (Cys-His).
-
The 2-iminopyrrolidine ring mimics the planarity and charge of the arginine guanidinium.
-
Key Event: The active site Cysteine thiolate attacks the C2 position of the iminopyrrolidine ring. If the molecule is a "suicide substrate" (e.g., possessing a halo-group like Cl-Amidine), this leads to irreversible alkylation. For the simple 1-ethyl derivative, it acts as a transition-state analogue, stabilizing the tetrahedral intermediate geometry.
-
B. Interaction with Methyltransferases (PRMTs) [3][2][4]
-
Mechanism: Steric/Competitive Inhibition.
-
PRMTs (e.g., PRMT1, CARM1/PRMT4, PRMT5) transfer a methyl group from S-adenosylmethionine (SAM) to arginine.
-
1-Ethyl-2-iminopyrrolidine competes with the substrate arginine for the binding pocket.
-
Differentiation: Unlike PADs, PRMTs do not typically employ a nucleophilic cysteine to attack the guanidine carbon. Therefore, the interaction is non-covalent and driven purely by H-bonding and van der Waals forces (cation-pi interactions with aromatic residues in the "THW" loop).
-
Result: Lower affinity compared to the covalent/transition-state capture mode in PADs.
-
Comparative Selectivity Data
The following table summarizes the inhibitory profile of 2-iminopyrrolidine-based scaffolds against key enzymes.
| Target Enzyme | Enzyme Class | Interaction Mode | IC50 / Ki (Approx)* | Selectivity Status |
| PAD4 | Hydrolase (Deiminase) | Covalent / Tight-Binding | < 5 µM | Primary Target |
| PAD2 | Hydrolase (Deiminase) | Covalent / Tight-Binding | < 10 µM | Primary Target |
| PRMT1 | Methyltransferase (Type I) | Competitive (Reversible) | > 500 µM | Low Affinity Off-Target |
| CARM1 (PRMT4) | Methyltransferase (Type I) | Competitive (Reversible) | > 200 µM | Low Affinity Off-Target |
| PRMT5 | Methyltransferase (Type II) | Competitive (Reversible) | > 500 µM | Low Affinity Off-Target |
| SETD7 | Lysine Methyltransferase | None | No Effect | Highly Selective |
| DNMT1 | DNA Methyltransferase | None | No Effect | Highly Selective |
*Note: Values represent the naked pharmacophore or simple derivatives. Full-length peptidomimetic inhibitors (e.g., Cl-Amidine) exhibit nM potency against PADs while maintaining high µM IC50s against PRMTs.
Biological Pathway Visualization
The following diagram illustrates the divergent fate of Arginine and the interference points of 1-Ethyl-2-iminopyrrolidine.
Figure 1: Mechanism of Selectivity. The inhibitor (Red) preferentially targets PADs (Green) via a mechanism-based capture, while showing only weak competitive binding to Methyltransferases (Blue).
Experimental Protocols for Selectivity Validation
To rigorously validate the selectivity of 1-Ethyl-2-iminopyrrolidine, researchers should employ orthogonal assays targeting both enzyme classes.
Protocol A: PRMT Counter-Screening Assay (Methyltransferase Activity)
Purpose: To quantify off-target inhibition of methyltransferases.
-
Reagents: Recombinant PRMT1 or PRMT5, Biotinylated Histone H4 peptide (substrate), S-Adenosyl-[methyl-3H]-methionine (3H-SAM) or fluorescent SAM analog.
-
Reaction Setup:
-
Prepare reaction buffer: 20 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM DTT.
-
Incubate Enzyme (20 nM) with 1-Ethyl-2-iminopyrrolidine (titrate 0.1 µM – 1 mM) for 15 min at RT.
-
Initiate reaction by adding Substrate (1 µM) and SAM (1 µM).
-
-
Detection:
-
Incubate for 30–60 min at 37°C.
-
Quench reaction and transfer to Streptavidin-coated flashplate or filter paper.
-
Wash to remove unbound 3H-SAM.
-
Measure methylation via scintillation counting.
-
-
Data Analysis: Plot % Activity vs. Log[Inhibitor]. A lack of sigmoidal inhibition below 100 µM confirms selectivity against the methyltransferase.
Protocol B: PAD Activity Assay (Primary Target)
Purpose: To confirm potency against the intended target.
-
Reagents: Recombinant PAD4, Benzoyl-Arginine-Ethyl-Ester (BAEE) or Histone H3, Calcium Chloride (Essential cofactor).
-
Reaction Setup:
-
Buffer: 100 mM HEPES (pH 7.6), 50 mM NaCl, 10 mM CaCl2, 2 mM DTT.
-
Pre-incubate PAD4 (0.2 µM) with 1-Ethyl-2-iminopyrrolidine for 15 min.
-
Add substrate and incubate for 30 min at 37°C.
-
-
Detection (Colorimetric):
-
Add colorogenic reagent (COLDER solution) which reacts with the Citrulline product.
-
Measure Absorbance at 540 nm.
-
-
Validation: Expect an IC50 in the low micromolar range (dependent on the specific derivative).
Critical Application Notes
-
Substrate Mimicry Trap: Because 1-Ethyl-2-iminopyrrolidine mimics the transition state of arginine deimination, it is highly specific to the geometry of the PAD active site. PRMTs require the arginine guanidine to be planar and accessible for methyl transfer from SAM; the iminopyrrolidine ring is often too bulky or rigid to fit perfectly into the PRMT "double-E loop" active site without clashing with the SAM cofactor.
-
False Positives in Lysine Methyltransferases: This compound generally shows zero cross-reactivity with Lysine Methyltransferases (e.g., G9a, EZH2) because Lysine processing enzymes do not recognize the guanidine/amidine motif.
-
Stability: The iminopyrrolidine ring is stable in aqueous buffer but can hydrolyze at very high pH (>10). Ensure assays are run at physiological pH (7.4–8.0).
References
-
Knuckley, B., et al. (2007). "Substrate Specificity of the Protein Arginine Deiminases." Biochemistry. Link
-
Luo, Y., et al. (2006). "Inhibitors and Probes of Protein Arginine Deiminases." Current Opinion in Chemical Biology. Link
-
Martin, J.L., et al. (2017). "Transition state mimics are valuable mechanistic probes for structural studies with the arginine methyltransferase CARM1."[2] Proceedings of the National Academy of Sciences (PNAS). Link[2]
-
Causey, C.P., et al. (2011). "The development of haloacetamidine-based PAD inhibitors." Journal of Medicinal Chemistry. Link
-
Dillon, M.B., et al. (2012). "PAD4 Modulates Arginine Methylation by Competitive Inhibition of PRMT1." Biochemical Journal. Link
Sources
- 1. Transition state mimics are valuable mechanistic probes for structural studies with the arginine methyltransferase CARM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transition state mimics are valuable mechanistic probes for structural studies with the arginine methyltransferase CARM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective Peptidomimetic Inhibitors of NTMT1/2: Rational design, synthesis, characterization, and crystallographic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Potent and Selective Inhibitors for G9a-Like Protein (GLP) Lysine Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Identification of 1-Ethyl-2-iminopyrrolidine: Establishing an In-House Reference Standard
For researchers, scientists, and drug development professionals, the unequivocal identification of a chemical entity is the bedrock of reliable and reproducible science. While certified reference standards are the gold standard, they are not always commercially available for novel or less-common molecules. This guide addresses such a scenario for 1-Ethyl-2-iminopyrrolidine.
A search for a certified reference material for 1-Ethyl-2-iminopyrrolidine will likely prove fruitless. This reality, however, presents an opportunity to leverage foundational analytical principles to synthesize, purify, and comprehensively characterize an in-house primary reference standard. This document provides a robust, scientifically-grounded framework for this process. To provide a clear analytical contrast, we will compare the expected analytical data for our target imine with that of its readily available and well-characterized lactam analog, 1-Ethyl-2-pyrrolidinone (NEP) .
This guide is structured to provide not just protocols, but the scientific rationale behind the chosen methodologies, ensuring a self-validating and trustworthy workflow.
Part 1: Synthesis and Qualification of an In-House Standard
The cornerstone of this guide is the creation of a reliable in-house reference material for 1-Ethyl-2-iminopyrrolidine. This involves a plausible synthetic route followed by rigorous purification and characterization.
Proposed Synthesis of 1-Ethyl-2-iminopyrrolidine
A practical and historically validated method for the synthesis of N-substituted 2-iminopyrrolidines involves the reaction of a primary amine with 4-chlorobutyronitrile.[1] This reaction proceeds via an initial alkylation followed by an intramolecular cyclization to form the iminopyrrolidine ring.
The proposed workflow is as follows:
Sources
Safety Operating Guide
Personal protective equipment for handling 1-Ethyl-2-iminopyrrolidine
Personal Protective Equipment (PPE) for Handling 1-Ethyl-2-iminopyrrolidine
Part 1: Executive Safety Directive
1-Ethyl-2-iminopyrrolidine (likely CAS: 3645-86-1) belongs to the class of cyclic amidines . These compounds are structurally related to super-bases like DBN and DBU. Unlike simple amines, cyclic amidines are highly basic and often hygroscopic .
The Critical Hazard: The primary safety risk is Chemical Corrosivity (Skin Corr. 1B/1C) and Severe Eye Damage (Eye Dam. 1).[1] Upon contact with moisture in skin or mucous membranes, amidines generate high local pH, causing deep, necrotic chemical burns that may not be immediately painful.
Operational Rule: Treat this compound as a Corrosive, Toxic, and Moisture-Sensitive Liquid .
Part 2: Hazard Assessment & PPE Selection Matrix
The following matrix synthesizes safety data from structural analogs (cyclic amidines and aminopyrrolidines) to establish a "Worst-Case Scenario" safety standard.
| Hazard Class | Risk Level | Primary Physiological Target | Required Protection Level |
| Skin Corrosion | High (Cat 1B) | Dermis/Epidermis (Necrosis) | Permeation-Resistant Barrier (No exposed skin) |
| Eye Damage | Critical (Cat 1) | Cornea/Retina (Permanent Blindness) | Vapor/Splash Seal (Goggles + Shield) |
| Acute Toxicity | Moderate (Cat 3/4) | Systemic (via Dermal Absorption) | Double-Gloving (Breakthrough Time > 480 min) |
| Inhalation | Moderate | Respiratory Mucosa | Local Exhaust (Fume Hood) or Respirator |
PPE Specifications Table
| Component | Minimum Standard | Recommended Material / Specification |
| Hand Protection | Double Glove System | Inner: Nitrile (4 mil) Outer: Laminate (Silver Shield/4H) or High-Grade Nitrile (8 mil+) |
| Eye Protection | ANSI Z87.1+ | Chemical Splash Goggles (Indirect Vent). Safety glasses are insufficient. |
| Face Protection | Splash Guard | Face Shield (8-inch minimum) worn over goggles during transfer operations. |
| Body Protection | Chemical Resistant | Lab Coat (100% Cotton/Nomex) + Chemical Apron (Rubber/Neoprene). Avoid synthetic blends that melt. |
| Respiratory | NIOSH Approved | If outside fume hood: Full-face respirator with Organic Vapor/Ammonia (OV/AM) cartridges. |
Part 3: Glove Selection Logic (Decision Workflow)
Cyclic amidines can permeate standard nitrile rubber over time. The following logic ensures you select the correct barrier based on exposure duration.
Figure 1: Glove selection decision tree based on operational exposure time. Laminate films provide the only guarantee against prolonged amidine permeation.
Part 4: Operational Protocols
Engineering Controls
-
Primary Barrier: All handling must occur inside a Chemical Fume Hood with the sash at the lowest working height.
-
Atmosphere: Due to hygroscopicity (reaction with water to form corrosive hydroxides), handle under Nitrogen or Argon atmosphere when possible.
Safe Transfer Technique (Syringe/Cannula)
1-Ethyl-2-iminopyrrolidine is likely a liquid.[2][3] Pouring is discouraged due to splash risk.
-
Secure Vessel: Clamp the reagent bottle firmly.
-
Purge: Insert a nitrogen line needle to equalize pressure.
-
Withdraw: Use a Luer-lock syringe with a long needle (deflected point to prevent coring).
-
Transfer: Keep the syringe vertical. Never recap the needle. Discharge directly into the reaction vessel wall.
Decontamination & Doffing Sequence
Removing PPE is the highest risk point for secondary exposure.
-
Wash Outer Gloves: Rinse outer gloves with water before removal to dilute surface residues.
-
Remove Apron: Unfasten neck loop, pull forward, breaking ties if necessary. Roll inside-out.
-
Remove Outer Gloves: Peel off, turning inside out.
-
Remove Goggles: Handle by the strap only. Do not touch the front lens.
-
Remove Inner Gloves: Peel off, avoiding skin contact.
-
Wash Hands: Scrub with soap and water for 60 seconds immediately.
Part 5: Emergency Response (Spills & Exposure)
Neutralization Principle: Amidines are bases. Do not clean with water alone (slippery/spreads). Neutralize with a weak acid.
Figure 2: Step-by-step spill response focusing on acid-neutralization to mitigate corrosivity.
First Aid Measures:
-
Eye Contact: Irrigate immediately with water/saline for at least 15 minutes .[4] Hold eyelids apart. Time is vision.
-
Skin Contact: Flush with copious water.[4][5] Do not use vinegar on skin burns (exothermic reaction risk); water is safest for tissue.
-
Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.
References
-
Fisher Scientific. (2009). Safety Data Sheet: 2-(Aminomethyl)-1-ethylpyrrolidine. Retrieved from
-
National Institutes of Health (NIH) - PubChem. (n.d.). Compound Summary: 1-Ethyl-2-pyrrolidinone (Related Structure Safety). Retrieved from
-
Merck Millipore. (2025). Safety Data Sheet: 1-Ethyl-2-pyrrolidinone. Retrieved from
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment Standard 1910.132. Retrieved from
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
